molecular formula C10H11NO3 B13209803 4-(Dimethylamino)-3-formylbenzoic acid

4-(Dimethylamino)-3-formylbenzoic acid

Cat. No.: B13209803
M. Wt: 193.20 g/mol
InChI Key: IFCCGEMBQPFLBX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-formylbenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a dimethylamino group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-formylbenzoic acid typically involves the formylation of 4-(Dimethylamino)benzoic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, and results in the formylation of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(Dimethylamino)-3-carboxybenzoic acid.

    Reduction: 4-(Dimethylamino)-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-3-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-formylbenzoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.

    4-(Dimethylamino)benzyl alcohol: Contains a hydroxymethyl group, which affects its solubility and reactivity.

Uniqueness

4-(Dimethylamino)-3-formylbenzoic acid is unique due to the presence of both a dimethylamino group and a formyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(dimethylamino)-3-formylbenzoic acid

InChI

InChI=1S/C10H11NO3/c1-11(2)9-4-3-7(10(13)14)5-8(9)6-12/h3-6H,1-2H3,(H,13,14)

InChI Key

IFCCGEMBQPFLBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)C=O

Origin of Product

United States

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